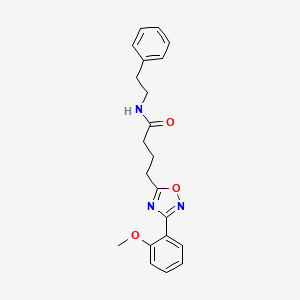
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide, also known as HMN-214, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential applications in cancer therapy and has shown promising results in preclinical studies.
作用機序
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor, preventing its activation by its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in NSCLC cell lines. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in NSCLC xenograft models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown promising results in preclinical studies and has potential applications in cancer therapy. However, its efficacy and safety in humans have not been fully established. Further studies are needed to determine the optimal dosing and administration schedule of this compound in humans.
将来の方向性
1. Combination therapy: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown potential for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Alternative cancer types: this compound has shown potential for use in the treatment of other cancer types, such as breast cancer and gastric cancer. Further studies are needed to determine its efficacy in these cancers.
In conclusion, this compound is a small molecule inhibitor of c-Met signaling that has shown promising results in preclinical studies for its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in humans and to identify optimal dosing and administration schedules. This compound has potential for use in combination with other cancer therapies and in the treatment of other cancer types.
合成法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with isobutylamine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have shown that this compound inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in NSCLC cell lines.
特性
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)9-20(17(21)11-23-4)10-15-8-14-7-13(3)5-6-16(14)19-18(15)22/h5-8,12H,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQVAYRCLILFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
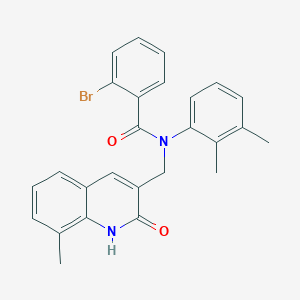
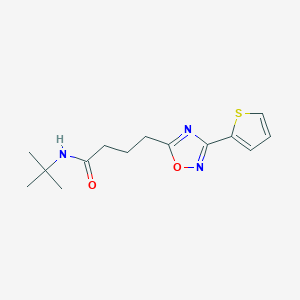
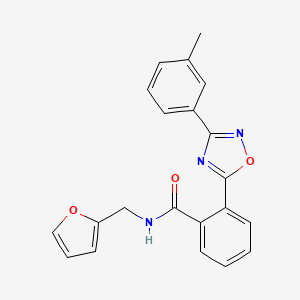
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

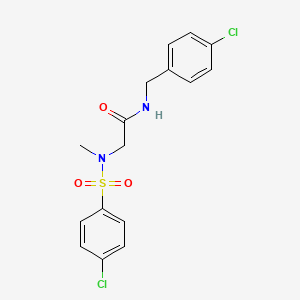
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
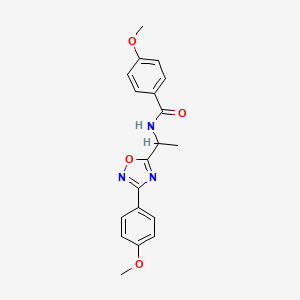

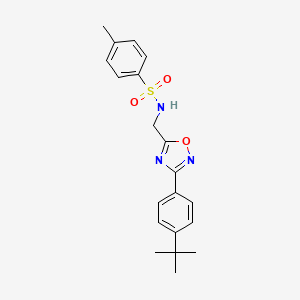

![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
